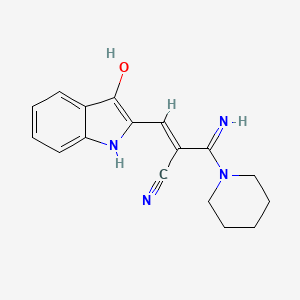
2-(2-Cyano-3-amino-3-piperidinoprop-2-enylidene)indolin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Cyano-3-amino-3-piperidinoprop-2-enylidene)indolin-3-one is a complex organic compound that belongs to the class of indolin-3-ones
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Cyano-3-amino-3-piperidinoprop-2-enylidene)indolin-3-one can be achieved through several synthetic routes. One common method involves the Mannich reaction, which uses p-anisidine, an aldehyde, and a nucleophile to form a linear α-secondary amine motif. A slight modification of the reaction inputs can divert this three-component reaction to provide a cyclic α-tertiary amine, resulting in the formation of 2,2-disubstituted indolin-3-ones .
Another method involves the use of metal-free synthesis, where 2,2-disubstituted indolin-3-ones are constructed in the absence of a metal catalyst. This cross-coupling reaction allows the facile synthesis of indolin-3-ones from readily available substrates in a short reaction time .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 2-(2-Cyano-3-amino-3-piperidinoprop-2-enylidene)indolin-3-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The Mannich reaction, as mentioned earlier, is a key reaction that this compound can undergo .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include p-anisidine, aldehydes, and nucleophiles. Reaction conditions often involve the use of catalysts such as copper for aerobic oxidation .
Major Products Formed: The major products formed from the reactions of this compound include various substituted indolin-3-ones with diverse substitution patterns on their quaternary carbon centers .
Aplicaciones Científicas De Investigación
2-(2-Cyano-3-amino-3-piperidinoprop-2-enylidene)indolin-3-one has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of complex organic molecules.
Mecanismo De Acción
The mechanism of action of 2-(2-Cyano-3-amino-3-piperidinoprop-2-enylidene)indolin-3-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various receptors and enzymes, modulating their activity and leading to specific biological effects .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to 2-(2-Cyano-3-amino-3-piperidinoprop-2-enylidene)indolin-3-one include other indolin-3-ones and indole derivatives. These compounds share a common indole or indolin-3-one core structure but differ in their substitution patterns and functional groups .
Uniqueness: The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Propiedades
Número CAS |
169944-39-2 |
|---|---|
Fórmula molecular |
C17H18N4O |
Peso molecular |
294.35 g/mol |
Nombre IUPAC |
(E)-3-(3-hydroxy-1H-indol-2-yl)-2-(piperidine-1-carboximidoyl)prop-2-enenitrile |
InChI |
InChI=1S/C17H18N4O/c18-11-12(17(19)21-8-4-1-5-9-21)10-15-16(22)13-6-2-3-7-14(13)20-15/h2-3,6-7,10,19-20,22H,1,4-5,8-9H2/b12-10+,19-17? |
Clave InChI |
BJFFDQZCZZGMPU-CUYZKFRNSA-N |
SMILES isomérico |
C1CCN(CC1)C(=N)/C(=C/C2=C(C3=CC=CC=C3N2)O)/C#N |
SMILES canónico |
C1CCN(CC1)C(=N)C(=CC2=C(C3=CC=CC=C3N2)O)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


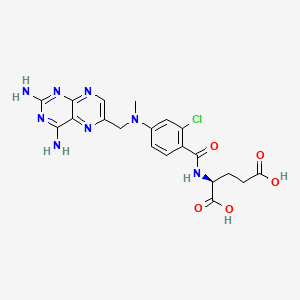
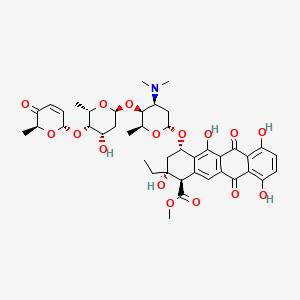
![[(2R,3S,4S,5S,6R)-6-[(2S,3S,4S,5S,6R)-2-[[(2R,3S,4S,5S,6S)-6-[[(2R,3R,4S,5S,6R)-6-[4-[2-(2-aminooxyacetyl)hydrazinyl]-4-oxobutoxy]-4-[(2R,3S,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(phosphonooxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]methoxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl dihydrogen phosphate](/img/structure/B12784103.png)
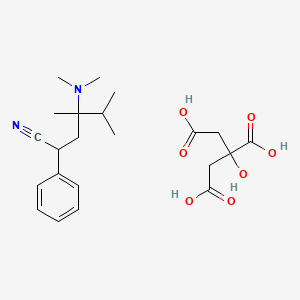
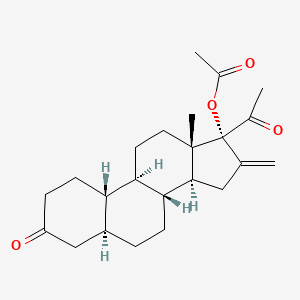
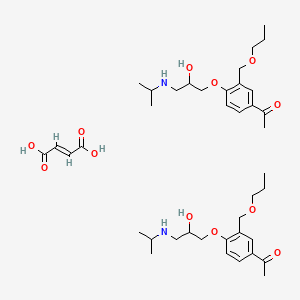
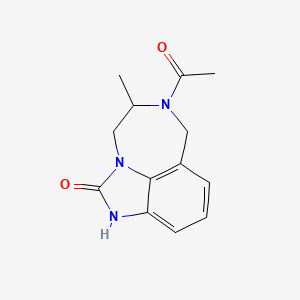
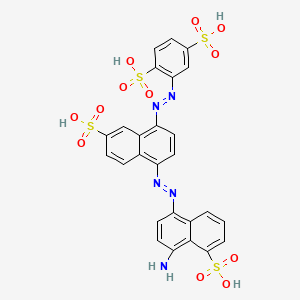
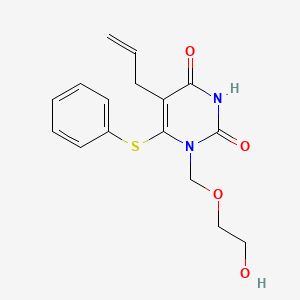
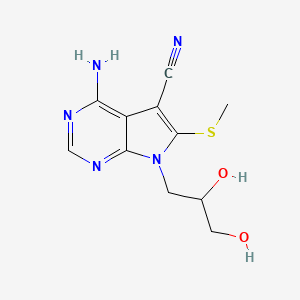



![Substanz NR. 336 [German]](/img/structure/B12784204.png)
